molecular formula C15H15F2N B13169252 [(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine

[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine

Cat. No.: B13169252
M. Wt: 247.28 g/mol
InChI Key: IYRYPUXXIBNHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine is an organic compound that features two fluorinated phenyl groups attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 4-fluorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups like methoxy or tert-butyl groups.

Scientific Research Applications

[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chloro-2-methylphenyl)methyl][(4-fluorophenyl)methyl]amine
  • [(3-Fluoro-4-methylphenyl)methyl][(4-chlorophenyl)methyl]amine

Uniqueness

[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine is unique due to the presence of two fluorinated phenyl groups, which enhance its chemical stability and biological activity. The fluorine atoms also contribute to the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C15H15F2N

Molecular Weight

247.28 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C15H15F2N/c1-11-2-3-13(8-15(11)17)10-18-9-12-4-6-14(16)7-5-12/h2-8,18H,9-10H2,1H3

InChI Key

IYRYPUXXIBNHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.